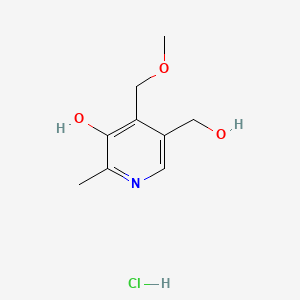
4-(ヘキシルオキシ)アニリン
説明
4-Hexyloxyaniline is a chemical compound with the molecular formula C12H19NO . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of 4-Hexyloxyaniline consists of a hexyl (six carbon aliphatic chain) attached to an aniline group via an ether linkage . The molecular weight is 193.285 Da .Physical And Chemical Properties Analysis
4-Hexyloxyaniline has a density of 1.0±0.1 g/cm3, a boiling point of 316.8±0.0 °C at 760 mmHg, and a flash point of 137.8±13.6 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .科学的研究の応用
染料合成とフォトクロミック材料
4-(ヘキシルオキシ)アニリンは、アゾベンゼン系染料およびフォトクロミック材料を合成するためのビルディングブロックとして機能します。 研究者はこれを用いて、光にさらされると可逆的な色変化を示す4-ヒドロキシ-4'-ヘキシルオキシアゾベンゼンを創製しました {svg_1}。これらの材料は、光学デバイス、データストレージ、および応答性コーティングにおいて用途があります。
有機光起電力 (OPV)
有機太陽電池の分野では、4-(ヘキシルオキシ)アニリンはドナー材料として研究されています。その吸収特性とエネルギーレベルにより、OPVでの使用に適した候補となり、再生可能エネルギー研究に貢献しています。
これらの用途は、4-(ヘキシルオキシ)アニリンのさまざまな科学分野における汎用性を示しています。 研究者はその特性と潜在的な用途を探求し続けており、さらに調査する魅力的な化合物となっています {svg_2} {svg_3}。特定のアプリケーションの詳細な情報が必要な場合は、お気軽にお問い合わせください!
Safety and Hazards
特性
IUPAC Name |
4-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRKHTCUXRGYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022288 | |
| Record name | 4-Hexyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hexyloxyaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
39905-57-2 | |
| Record name | 4-(Hexyloxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(hexyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hexyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexyloxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXYLOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX449YP3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique structural features contribute to the liquid crystal properties of 4-(Hexyloxy)aniline derivatives?
A1: [, ] 4-(Hexyloxy)aniline can act as a building block for liquid crystal molecules. When incorporated into structures like N,N'-(1,4-Phenylene(methanylylidene))bis(4-(hexyloxy)aniline), the molecule exhibits characteristic features of liquid crystals. The rigid central phenylene ring and the flexible hexyloxy chains contribute to the formation of ordered mesophases, such as smectic and nematic phases, observed at specific temperature ranges.
Q2: How does 4-(Hexyloxy)aniline facilitate the selective recovery of Platinum(IV) from solutions containing Palladium(II)?
A2: [] In acidic solutions, 4-(Hexyloxy)aniline hydrochloride (HOA) exhibits selective binding to Platinum(IV) chloro-complex anions ([PtCl6]2−) over Palladium(II) ([PdCl4]2−) at high hydrochloric acid (HCl) concentrations (over 4 M). This selectivity allows for the precipitation and separation of Platinum(IV) from the Palladium(II)-containing solution.
Q3: Can 4-(Hexyloxy)aniline be used to modify chitosan derivatives?
A3: [, ] Yes, 4-(Hexyloxy)aniline can be conjugated to chitooligosaccharides with a 2,5-anhydro-D-mannofuranose unit at the reducing end (COSamf). This modification is achieved through reductive amination, resulting in novel COSamf derivatives with potential amphiphilic properties.
Q4: What spectroscopic techniques are used to characterize 4-(Hexyloxy)aniline and its derivatives?
A4: [, , , ] Various spectroscopic methods are employed to characterize 4-(Hexyloxy)aniline and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecule. Infrared (IR) spectroscopy helps identify functional groups present in the compound. Additionally, Mass Spectrometry techniques like MALDI-TOF are used to determine the molecular weight and confirm the structure.
Q5: How does the presence of 4-(Hexyloxy)aniline impact the environmental system?
A5: [] Studies using microcosm ecosystems have shown that 4-(Hexyloxy)aniline exhibits toxicity to various organisms, including bacteria, algae, protozoa, and Cladocera. The observed toxicity levels were comparable to single-species toxicity data, suggesting that 4-(Hexyloxy)aniline can have adverse effects on aquatic ecosystems.
Q6: What is the crystal structure of 4-(Hexyloxy)aniline?
A6: [] 4-(Hexyloxy)aniline crystallizes with a head-to-head, tail-to-tail arrangement of molecules. The crystal structure reveals the presence of weak N—H⋯N and N—H⋯O hydrogen bonds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)




